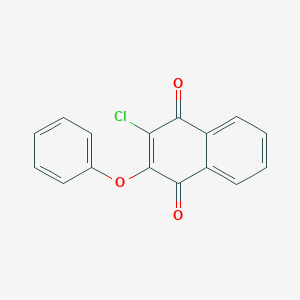

2-Chloro-3-phenoxy-1,4-naphthoquinone

Description

Properties

IUPAC Name |

2-chloro-3-phenoxynaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClO3/c17-13-14(18)11-8-4-5-9-12(11)15(19)16(13)20-10-6-2-1-3-7-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTXRNYONDDBEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277294 | |

| Record name | 2-CHLORO-3-PHENOXY-1,4-NAPHTHOQUINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.69 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71369-17-0 | |

| Record name | 2-Chloro-3-phenoxy-1,4-naphthalenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71369-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-phenoxy-1,4-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071369170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002637574 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-CHLORO-3-PHENOXY-1,4-NAPHTHOQUINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 Phenoxy 1,4 Naphthoquinone and Its Derivatives

Strategies for Core Synthesis

The fundamental approach to constructing the 2-chloro-3-phenoxy-1,4-naphthoquinone scaffold involves the reaction of a halogenated naphthoquinone with a phenoxide nucleophile. This can be achieved through direct nucleophilic substitution or via one-pot methodologies.

Nucleophilic Substitution Reactions with Halogenated Naphthoquinones

The most common method for the synthesis of 2-chloro-3-phenoxy-1,4-naphthoquinone involves the nucleophilic substitution reaction of 2,3-dichloro-1,4-naphthoquinone with a phenol in the presence of a base. acs.orgresearchgate.net This reaction proceeds by the displacement of one of the chlorine atoms by the phenoxide ion. The choice of base and solvent can influence the reaction rate and yield. Similarly, reactions with other nucleophiles such as anilines and various amines have been extensively studied to produce a wide range of N-substituted derivatives. unibo.itscielo.brresearchgate.net

The reactivity of the halogenated naphthoquinone is a key factor. For instance, 2,3-dichloro-1,4-naphthoquinone readily undergoes substitution with various nucleophiles. acs.orgrsc.orgbeilstein-journals.org The reaction of 2,3-dichloro-1,4-naphthoquinone with different substituted anilines in water at room temperature has been shown to produce 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives in high yields. unibo.it

| Starting Material | Nucleophile | Product | Reference |

| 2,3-dichloro-1,4-naphthoquinone | Phenol | 2-Chloro-3-phenoxy-1,4-naphthoquinone | acs.org |

| 2,3-dichloro-1,4-naphthoquinone | Substituted Anilines | 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinones | unibo.it |

| 2,3-dichloro-1,4-naphthoquinone | Morpholine | 2-Chloro-3-(4-morpholino)-1,4-naphthoquinone | researchgate.net |

| 2,3-dichloro-1,4-naphthoquinone | n-Propylamine | 2-Chloro-3-(propylamino)-1,4-naphthoquinone | rsc.org |

One-Pot Synthetic Approaches

One-pot syntheses offer an efficient alternative for the preparation of 2-aryloxy-1,4-naphthoquinone derivatives. A notable one-pot method involves the reaction of 2-bromo-1,4-naphthoquinone with various phenols in the presence of a base like cesium carbonate (Cs₂CO₃), cesium hydroxide (CsOH), or potassium fluoride on alumina (KF/Al₂O₃) in toluene. nih.govscielo.org.coresearchgate.net This approach allows for the generation of a library of derivatives in a single step with yields ranging from low to excellent. scielo.org.co This method is advantageous as it simplifies the experimental procedure and reduces waste.

Another one-pot protocol has been developed for the synthesis of 2-phenylamino-1,4-naphthoquinone derivatives by reacting 1,4-naphthoquinone (B94277) with substituted anilines in methanol.

| Starting Material | Reagents | Product | Reference |

| 2-bromo-1,4-naphthoquinone | Phenols, Base (Cs₂CO₃, CsOH, or KF/Al₂O₃), Toluene | 2-Aryloxy-1,4-naphthoquinone derivatives | nih.govscielo.org.coresearchgate.net |

| 1,4-naphthoquinone | Substituted Anilines, Methanol | 2-Phenylamino-1,4-naphthoquinone derivatives |

Advanced Synthetic Techniques

To improve reaction times and yields, modern synthetic techniques such as microwave-assisted synthesis have been applied to the preparation of naphthoquinone derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has been successfully employed in the synthesis of imido-substituted 2-chloro-1,4-naphthoquinone (B24044) derivatives. This technique can significantly reduce reaction times compared to conventional heating methods. For example, the synthesis of a morpholine dione analog was achieved through microwave irradiation of a mixture of 2-amino-3-chloro-1,4-naphthoquinone and diglycolyl chloride. The reaction of 2,3-dichloronaphthoquinone with aminopyridines has also been facilitated by microwave assistance. These examples highlight the potential of microwave-assisted synthesis for the rapid and efficient production of 2-chloro-3-substituted-1,4-naphthoquinone derivatives.

Derivatization Strategies via Phenoxy Moiety Modification

The functionalization of the phenoxy group provides a powerful tool for creating a diverse library of 2-chloro-3-phenoxy-1,4-naphthoquinone derivatives with a wide range of electronic and steric properties. This is typically achieved by utilizing a variety of substituted phenols in the initial nucleophilic substitution reaction. By introducing different substituents on the phenolic ring, the biological activity and physicochemical properties of the resulting naphthoquinone can be fine-tuned.

A library of thirty 2-phenoxy-1,4-naphthoquinone derivatives was prepared by reacting 2-bromo-1,4-naphthoquinone with a range of substituted phenols. nih.gov This approach allows for the systematic investigation of structure-activity relationships. Similarly, a small library of 2-phenoxy-1,4-naphthoquinone and 2-phenoxy-1,4-anthraquinone derivatives has been synthesized to explore their biological activities. The synthesis of derivatives with various substituents on the phenylamino (B1219803) group has also been reported, demonstrating the versatility of this derivatization strategy.

| Parent Compound | Modification Strategy | Resulting Derivatives | Reference |

| 2-bromo-1,4-naphthoquinone | Reaction with various substituted phenols | Library of 2-phenoxy-1,4-naphthoquinone derivatives | nih.gov |

| 1,4-naphthoquinone | Reaction with substituted anilines | 2-Phenylamino-1,4-naphthoquinone derivatives | |

| 2-halo-1,4-naphthoquinone | Reaction with various phenols and anilines | Library of 2-phenoxy- and 2-anilino-1,4-naphthoquinone derivatives |

Biological Activity Spectrum and Mechanistic Investigations

Antineoplastic Activity Research

Research into the anticancer properties of 2-Chloro-3-phenoxy-1,4-naphthoquinone and its analogs has revealed promising activity across various cancer models. The unique substitution pattern, featuring both a chloro and a phenoxy group on the naphthoquinone ring, is believed to play a crucial role in its biological effects.

In Vitro Cytotoxicity Profiling

The evaluation of a compound's ability to kill cancer cells in a laboratory setting is a critical first step in its development as a potential cancer therapeutic. The cytotoxicity of 2-Chloro-3-phenoxy-1,4-naphthoquinone and its derivatives has been assessed against a panel of human cancer cell lines.

While specific cytotoxicity data for 2-Chloro-3-phenoxy-1,4-naphthoquinone against the 22Rv1 and LNCaP prostate cancer cell lines is not extensively detailed in publicly available literature, research on related naphthoquinone derivatives provides strong evidence for the class's potential in treating prostate cancer. For instance, studies on other chlorinated 1,4-naphthoquinone (B94277) derivatives have demonstrated significant cytotoxic effects. One such study on 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (B1207033) (DCDMNQ) reported potent anti-tumor activity against the androgen-dependent LNCaP cell line. nih.govresearchgate.net Similarly, newly synthesized (2-chloroethylthio)-1,4-naphthoquinone hybrids have shown high activity in various prostate cancer cell lines, including 22Rv1 and LNCaP, with IC50 values in the nanomolar to low micromolar range. nih.govresearchgate.net These findings suggest that the chloro-substituted naphthoquinone scaffold is a promising framework for developing agents against prostate cancer.

Table 1: Cytotoxicity of Related Naphthoquinone Derivatives in Prostate Cancer Cell Lines

| Compound | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | LNCaP | 1 µM | researchgate.net |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | CWR-22 | 3 µM | researchgate.net |

The antitumor potential of the 2-phenoxy-1,4-naphthoquinone class of compounds extends to colorectal cancers. Research on various naphthoquinone derivatives has shown their effectiveness in inhibiting the growth of colorectal cancer cells like HCT-116 and HT-29. For example, a study investigating 1,4-naphthoquinone oxime derivatives evaluated their cytotoxicity against HCT-116 cells. utrgv.edu While specific data for 2-Chloro-3-phenoxy-1,4-naphthoquinone is limited, the general activity of related compounds supports its potential in this area. Studies on other natural and synthetic naphthoquinones have consistently demonstrated their ability to reduce the viability of both HCT-116 and HT-29 cell lines. tmu.edu.twnih.gov

The cytotoxic activity of naphthoquinones has been observed in other cancer types, including ovarian and colon adenocarcinoma. A study on a series of 1,4-naphthoquinone oxime derivatives tested their efficacy against the A2780 ovarian cancer cell line, with some compounds showing potent activity. utrgv.edu Furthermore, research on 2-phenoxy-1,4-naphthoquinone derivatives has highlighted their antitumor activity against various cancer cell lines, with a multitarget mechanism of action being proposed. mdpi.com This broad activity profile suggests that 2-Chloro-3-phenoxy-1,4-naphthoquinone could also be effective against these types of adenocarcinomas.

Molecular Mechanisms of Antineoplastic Action

Understanding how a compound exerts its anticancer effects is crucial for its further development. For 2-Chloro-3-phenoxy-1,4-naphthoquinone, as with many other naphthoquinones, a key mechanism involves the disruption of the cancer cell's internal balance, leading to cell death.

A primary mechanism responsible for the cytotoxicity of many 1,4-naphthoquinone derivatives is their ability to generate reactive oxygen species (ROS) and induce oxidative stress within cancer cells. rsc.orgnih.govresearchgate.net The 1,4-naphthoquinone core can undergo redox cycling, a process where it accepts one or two electrons from cellular reductases to form semiquinone or hydroquinone (B1673460) species. rsc.org These intermediates can then react with molecular oxygen to produce superoxide (B77818) radicals and other ROS. nih.govresearchgate.net

Cancer cells often have a higher basal level of ROS compared to normal cells, making them more vulnerable to further increases in oxidative stress. rsc.org The excessive accumulation of ROS induced by compounds like 2-Chloro-3-phenoxy-1,4-naphthoquinone can overwhelm the cell's antioxidant defenses, leading to damage of critical biomolecules such as DNA, lipids, and proteins. rsc.org This cellular damage can trigger downstream signaling pathways that ultimately lead to programmed cell death, or apoptosis. nih.govresearchgate.net Studies on various 2-substituted and 2,3-disubstituted 1,4-naphthoquinones have consistently shown a correlation between their anticancer activity and their capacity to increase intracellular ROS levels. researchgate.net The presence of the phenoxy group on the naphthoquinone ring may also contribute to mitochondrial toxicity, further enhancing ROS production and promoting apoptosis. mdpi.com

DNA Damage Pathways (e.g., Alkylation, Double-Strand Breaks, Intercalation)

The capacity of 1,4-naphthoquinone derivatives to induce DNA damage is a significant aspect of their biological activity. Research on hybrid molecules that combine the 1,4-naphthoquinone core with a 2-chloroethylthio moiety has shown that these compounds can target DNA. mdpi.com The mechanism of action involves the irreversible alkylation of guanine (B1146940) residues, a process that can lead to disruptions in DNA replication and transcription, ultimately triggering cellular damage responses. mdpi.com While this specific finding pertains to a derivative, it highlights a potential pathway for 2-Chloro-3-phenoxy-1,4-naphthoquinone, given the shared electrophilic nature of the naphthoquinone ring which can react with biological nucleophiles like DNA. nih.gov Some naphthoquinones are also known to induce DNA strand breaks.

Modulation of Apoptotic Pathways (e.g., Caspase-Dependent, p53-Independent)

The induction of apoptosis, or programmed cell death, is a key outcome of the cellular stress instigated by certain 1,4-naphthoquinone derivatives. The DNA damage caused by compounds such as (2-chloroethylthio)-1,4-naphthoquinones has been demonstrated to culminate in apoptosis that is likely executed in a caspase-dependent manner. mdpi.com This suggests a signaling cascade where the initial DNA lesion is recognized, leading to the activation of the caspase family of proteases, which are central executioners of apoptosis. Furthermore, a quercetin (B1663063) derivative of 2-chloro-1,4-naphthoquinone (B24044), known as CHNQ, has been shown to robustly induce apoptosis in colorectal cancer cell lines. researchgate.net

Enzyme Target Modulation (e.g., Topoisomerases I and II, Kinases, EGFR Tyrosine Kinase)

The enzymatic machinery of the cell presents another major target for 1,4-naphthoquinone derivatives. A number of these compounds have been investigated as inhibitors of various kinases, which are pivotal in cancer cell signaling. For instance, certain 1,4-naphthoquinone hybrids linked to a 1,2,3-triazole moiety have demonstrated inhibitory activity against a panel of oncogenic kinases, including CDK2, FLT4 (VEGFR3), and PDGFRA. nih.gov The mechanism of action of some naphthoquinones has also been attributed to the inhibition of topoisomerases, enzymes that are crucial for resolving DNA topological problems during replication and transcription. Furthermore, some anilino-1,4-napthoquinone derivatives have been identified as potential inhibitors of the epidermal growth factor receptor (EGFR). nih.gov

Mitochondrial Dysfunction and Bioenergetic Perturbations

Mitochondria, the powerhouses of the cell, are prominent targets for 1,4-naphthoquinone derivatives. Several studies have converged on the finding that these compounds can induce mitochondrial dysfunction. For example, (2-chloroethylthio)-1,4-naphthoquinones have been shown to target mitochondria and provoke a drop in the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health. mdpi.com This depolarization suggests a disruption of the electron transport chain and oxidative phosphorylation. Another study on 2,3-bis(chloromethyl)-1,4-naphthoquinone (B1201035) (CMNQ) detailed its ability to induce mitochondrial swelling. nih.gov This process was found to be dependent on oxygen and sulfhydryl groups, implicating the generation of reactive oxygen species (ROS) and subsequent oxidative damage to mitochondrial components. nih.gov The cytotoxic potency of some 2-phenoxy-1,4-naphthoquinone derivatives has also been linked to mitochondrial toxicity. nih.gov

Autophagy Induction

Autophagy, a cellular self-eating process, can be modulated by 1,4-naphthoquinone derivatives. A notable example is the quercetin derivative of 2-chloro-1,4-naphthoquinone, CHNQ, which has been shown to induce autophagy in colorectal cancer cells. researchgate.net This induction of autophagy was mediated by reactive oxygen species (ROS) and was characterized by an increase in the lipidation of LC3, a key marker of autophagosome formation. researchgate.net The study also noted a decrease in the activation of the Akt/PKB pathway, which is a known regulator of autophagy. researchgate.net

Antimicrobial Activity Research

Derivatives of 1,4-naphthoquinone are recognized for their broad-spectrum antimicrobial properties. The introduction of different substituents onto the naphthoquinone scaffold allows for the modulation of this activity. Research has demonstrated that 2-chloro-3-substituted-1,4-naphthoquinones are generally active against Gram-positive bacteria. farmaciajournal.com Furthermore, a library of thirty phenoxy-1,4-naphthoquinone derivatives, synthesized from 2-bromo-1,4-naphthoquinone, were evaluated for their antimicrobial action against Candida albicans, Escherichia coli, and Staphylococcus aureus. rsc.org One compound from this series displayed significant antibacterial activity against both E. coli and S. aureus. rsc.org The antimicrobial effects of some 2,3-disubstituted-1,4-naphthoquinone derivatives have also been reported, with some showing promise for further investigation as potential antimicrobial agents. farmaciajournal.com

Table of Antimicrobial Activity for Selected 1,4-Naphthoquinone Derivatives

| Compound/Derivative Class | Target Microorganism(s) | Observed Activity | Reference(s) |

| 2-Mercapto-3-substituted-1,4-naphthoquinones | Gram-positive bacteria | Generally active | farmaciajournal.com |

| 2-Chloro-3-(N-thiazole-2-ylamino)-1,4-naphthoquinone | Fungi | Potential for antifungal effect | farmaciajournal.com |

| Phenoxy-1,4-naphthoquinone derivatives | Candida albicans, Escherichia coli, Staphylococcus aureus | Varied, with one compound showing significant antibacterial action | rsc.org |

| 2-Hydroxy-3-phenylsulfanylmethyl-1,4-naphthoquinones | Escherichia coli, Pseudomonas aeruginosa | Pronounced antimicrobial activity | mdpi.com |

| Halogen-substituted 1,4-naphthoquinones | Staphylococcus aureus, Candida species, Cryptococcus neoformans | Strong activity, with some compounds showing low MIC values | researchgate.net |

Antibacterial Efficacy Studies

Research into the antibacterial effects of 2,3-disubstituted-1,4-naphthoquinone derivatives has provided insights into their potential as antimicrobial agents.

Studies on a library of thirty 2-aryloxy-1,4-naphthoquinone derivatives, a class to which 2-Chloro-3-phenoxy-1,4-naphthoquinone belongs, have shown activity against the Gram-positive bacterium Staphylococcus aureus. rsc.orgrsc.org While specific data for the 2-chloro-3-phenoxy variant was not highlighted as the most potent in these broad screenings, related compounds demonstrated significant antibacterial action. rsc.org For instance, a triclosan (B1682465) derivative of phenoxy-1,4-naphthoquinone was found to be particularly effective against S. aureus, with a Minimum Inhibitory Concentration (MIC) comparable to the gentamicin (B1671437) sulphate control. rsc.org

Further research on 2-halo-3-(substituted)-1,4-naphthoquinones has demonstrated that certain derivatives possess potent activity against S. aureus. elsevierpure.com Naphthoquinone derivatives in general have been evaluated against Enterococcus faecalis, though specific efficacy data for 2-Chloro-3-phenoxy-1,4-naphthoquinone is not extensively detailed in the available literature. scielo.brsemanticscholar.org Information regarding its specific activity against Proteus mirabilis is not presently available in the reviewed literature.

| Compound Class | Bacterial Strain | Reported Activity | Reference |

|---|---|---|---|

| 2-Aryloxy-1,4-naphthoquinones | Staphylococcus aureus | Active; Triclosan derivative showed MIC comparable to gentamicin. | rsc.org |

| 2-Halo-3-(substituted)-1,4-naphthoquinones | Staphylococcus aureus | Potent activity observed for some derivatives. | elsevierpure.com |

| 2-Amino-1,4-naphthoquinone Derivatives | Enterococcus faecalis | MIC value of 62.5 µg/mL for specific derivatives (NQC, NQF). | scielo.br |

The efficacy of 2-Chloro-3-phenoxy-1,4-naphthoquinone against Gram-negative bacteria has also been a subject of investigation. Screenings of 2-aryloxy-1,4-naphthoquinone derivatives revealed activity against Escherichia coli. rsc.orgrsc.org Similar to the findings for Gram-positive bacteria, the triclosan-hybrid derivative was the most effective in this class, with activity surpassing that of the gentamicin control. rsc.org

In a separate study, various 2-halo-3-(substituted)-1,4-naphthoquinones were tested against E. coli and Pseudomonas aeruginosa, with some derivatives showing notable antibacterial effects. elsevierpure.com There is currently a lack of specific data in the reviewed literature concerning the activity of 2-Chloro-3-phenoxy-1,4-naphthoquinone against Salmonella typhimurium and Klebsiella pneumoniae.

| Compound Class | Bacterial Strain | Reported Activity | Reference |

|---|---|---|---|

| 2-Aryloxy-1,4-naphthoquinones | Escherichia coli | Active; Triclosan derivative showed MIC better than gentamicin. | rsc.org |

| 2-Halo-3-(substituted)-1,4-naphthoquinones | Escherichia coli | Activity observed for some derivatives. | elsevierpure.com |

| 2-Halo-3-(substituted)-1,4-naphthoquinones | Pseudomonas aeruginosa | Activity observed for some derivatives. | elsevierpure.com |

The general mechanism of antibacterial action for many 1,4-naphthoquinones is linked to their ability to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS) within bacterial cells. nih.govnih.gov This oxidative stress can damage vital cellular components like DNA and proteins, ultimately leading to cell death. nih.gov Furthermore, some 1,4-naphthoquinone compounds have been shown to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria. mdpi.comnih.govnih.gov For example, 1,4-naphthoquinone itself has been found to disrupt pre-existing Staphylococcus aureus biofilms and reduce cell surface hydrophobicity, which is crucial for bacterial adhesion and biofilm initiation. nih.govresearchgate.net However, specific studies detailing the mechanistic basis of action, such as ROS production or biofilm inhibition, for 2-Chloro-3-phenoxy-1,4-naphthoquinone were not found in the reviewed literature.

Antifungal Efficacy Studies

The antifungal potential of 2-Chloro-3-phenoxy-1,4-naphthoquinone and related structures has been evaluated against several fungal pathogens.

Significant research has focused on the activity of phenoxy-1,4-naphthoquinones against Candida albicans, an opportunistic fungus that can cause serious infections. researchgate.net The pathogenicity of C. albicans is linked to its ability to transition from a yeast form to a filamentous, hyphal form. researchgate.net Studies have shown that phenoxy- and diphenoxy-1,4-naphthoquinones can inhibit this crucial morphological conversion. researchgate.net Specifically, a derivative with a similar structure, 2-(4-allyl-2-methoxyphenoxy)-3-chloronaphthalene-1,4-dione, was identified as highly active against the plant pathogen Fusarium solani, suggesting a broader antifungal potential for this class of compounds. researchgate.net

In broader screenings, 2-halo-3-(substituted)-1,4-naphthoquinone derivatives demonstrated activity against both C. albicans and Aspergillus niger. elsevierpure.com Another study on 2-chloro-3-(n-alkylamino)-1,4-naphthoquinone derivatives showed potent activity against C. albicans and Cladosporium herbarum. ncl.res.in Despite this, specific MIC values for 2-Chloro-3-phenoxy-1,4-naphthoquinone against Botrytis cinerea and Venturia inaequalis are not available in the surveyed scientific reports.

| Compound Class/Derivative | Fungal Pathogen | Reported Activity | Reference |

|---|---|---|---|

| Phenoxy-1,4-naphthoquinones | Candida albicans | Inhibition of yeast-to-mycelium conversion. | researchgate.net |

| 2-(4-allyl-2-methoxyphenoxy)-3-chloronaphthalene-1,4-dione | Fusarium solani f. sp. piperis | Highly active, two-fold more effective than tebuconazole. | researchgate.net |

| 2-Halo-3-(substituted)-1,4-naphthoquinones | Candida albicans | Activity observed for some derivatives. | elsevierpure.com |

| 2-Halo-3-(substituted)-1,4-naphthoquinones | Aspergillus niger | Activity observed for some derivatives. | elsevierpure.com |

| 2-Chloro-3-(n-alkylamino)-1,4-naphthoquinones | Cladosporium herbarum | Potent activity observed. | ncl.res.in |

The antifungal activity of naphthoquinones is highly dependent on the nature and position of substituents on the quinone core. nih.gov Research comparing 2-anilino-, 2,3-dianilino-, 2-phenoxy-, and 2,3-diphenoxy-1,4-naphthoquinones has provided insight into these structure-activity relationships. researchgate.netscielo.br The presence of electron-withdrawing groups, such as the chlorine atom at the C-2 position, is known to influence the electrophilicity and redox potential of the naphthoquinone ring, which can enhance biological activity. researchgate.net

For antifungal potency, the substitution at the C-2 and C-3 positions is critical. The comparison between phenoxy and anilino groups at these positions reveals differences in activity, which can be attributed to their distinct electronic and steric properties. researchgate.net Furthermore, the presence of a halogen, like chlorine, is a known strategy to improve the antimicrobial and antifungal activity of 1,4-naphthoquinones. researchgate.net For example, 2-chloro-5,8-dihydroxy-1,4-naphthoquinone was found to be a highly active compound against C. krusei, with an MIC of 2 μg/mL. scielo.br This underscores the importance of the chloro substitution in designing potent antifungal agents based on the naphthoquinone scaffold.

Antiparasitic Efficacy Studies

Anti-Inflammatory Activity Research

In addition to their antiparasitic properties, naphthoquinones are being investigated for their anti-inflammatory potential. Chronic inflammation is a hallmark of many diseases, and modulating the inflammatory response is a key therapeutic strategy.

Research into the anti-inflammatory effects of the broader 1,4-naphthoquinone class has shown promising results. Studies on various derivatives have demonstrated their ability to suppress inflammatory processes. For example, certain synthetic 1,4-naphthoquinones have been shown to decrease the lipopolysaccharide (LPS)-induced activity of the cyclooxygenase-2 (COX-2) enzyme in macrophage cell lines. nih.govresearchgate.net Furthermore, these compounds can reduce the production and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), in response to inflammatory stimuli. nih.govresearchgate.netnih.gov This modulation of inflammatory mediators suggests that the 1,4-naphthoquinone scaffold could serve as a basis for the development of new anti-inflammatory drugs. mdpi.com While these findings are for the general class of 1,4-naphthoquinones, they provide a strong rationale for investigating the specific anti-inflammatory properties of 2-chloro-3-phenoxy-1,4-naphthoquinone.

Table 2: Anti-Inflammatory Activity of 1,4-Naphthoquinone Derivatives

| Compound Class | Biological Target/Mediator | Effect | Cell Line | Reference(s) |

|---|---|---|---|---|

| Synthetic 1,4-Naphthoquinones | COX-2 | Decreased LPS-induced activity | RAW 264.7 | nih.gov, researchgate.net |

| Synthetic 1,4-Naphthoquinones | TNF-α | Decreased release | RAW 264.7 | nih.gov, researchgate.net, nih.gov |

| Synthetic 1,4-Naphthoquinones | IL-1β | Decreased release | RAW 264.7 | nih.gov, researchgate.net, nih.gov |

Purinergic Receptor Antagonism (e.g., P2X7 Receptor)

The P2X7 receptor (P2X7R) is an ATP-gated ion channel that plays a significant role in immunity and inflammation. nih.govresearchgate.net When activated by high concentrations of extracellular ATP, often released during cellular stress or damage, the P2X7R forms a non-selective pore, leading to ion flux, cytokine release, and ultimately, programmed cell death. researchgate.netfrontiersin.org This makes the P2X7R a compelling therapeutic target for a variety of inflammatory diseases. nih.gov

Research has identified the 1,4-naphthoquinone scaffold as a promising basis for the development of novel P2X7R antagonists. nih.govnih.gov Studies on a series of 1,4-naphthoquinone derivatives have demonstrated their ability to inhibit P2X7R activity in both human and murine cells. nih.gov For instance, derivatives such as 3-halo-2-hydroxy-1,4-naphthoquinone (AN-03) and 3-aryl-2-hydroxy-1,4-naphthoquinone (AN-04) have shown potent inhibition of P2X7R functions, including dye uptake and the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β). nih.govnih.gov

The mechanism of antagonism involves blocking the pro-inflammatory functions of the P2X7 receptor. Effective 1,4-naphthoquinone derivatives have been shown to significantly inhibit ATP-induced calcium influx and the uptake of the fluorescent dye YO-PRO-1 in macrophage cell lines. nih.gov Furthermore, these compounds can reduce ATP-induced production of reactive oxygen species (ROS) and decrease the release of Tumor Necrosis Factor-alpha (TNF-α), confirming their anti-inflammatory potential mediated through P2X7R blockade. nih.gov The structure-activity relationship studies within this class suggest that the nature of the substitution at the C2 and C3 positions is critical for potent antagonism. nih.gov

| Compound Class | Target Receptor | Inhibited Function | Key Outcome |

|---|---|---|---|

| 1,4-Naphthoquinone Thioglucoside Derivatives (U-286, U-548) | P2X7R | ATP-induced Ca2+ influx; YO-PRO-1 uptake; ROS production; TNF-α release | Demonstrated inhibition of pro-inflammatory functions in macrophage cells. nih.gov |

| 3-Halo- and 3-Aryl-2-hydroxy-1,4-naphthoquinones (AN-03, AN-04) | Human and Murine P2X7R | Dye uptake; IL-1β release; Carrageenan-induced paw edema | Showed greater potency than reference antagonists BBG and A740003. nih.gov |

| 2-Amino-3-aryl-1,4-naphthoquinone (AD-4F) | P2X7R | General P2X7R functions | Identified as an effective P2X7R inhibitor. nih.gov |

Aldose Reductase Inhibition and Related Polyol Pathway Interference

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose into sorbitol. nih.gov Under hyperglycemic conditions associated with diabetes mellitus, the increased activity of this pathway leads to the accumulation of intracellular sorbitol. This process is a key factor in the development of long-term diabetic complications, including retinopathy, neuropathy, and nephropathy. Therefore, inhibitors of aldose reductase are of significant therapeutic interest.

A study investigating a derivative that incorporates the 2-chloro-1,4-naphthoquinone moiety found it to be a potent inhibitor of aldose reductase. nih.gov Specifically, the compound 3,7-di-hydroxy-2-[4-(2-chloro-1,4-naphthoquinone-3-yloxy)-3-hydroxy-phenyl]-5-hydroxy-chromen-4-one, a derivative of quercetin, demonstrated inhibition of rat lens aldose reductase with an IC50 value in the low micromolar range, surpassing the inhibitory activity of its parent compound, quercetin. nih.gov

The research confirmed that this inhibition directly interferes with the polyol pathway at a cellular level. In isolated rat lenses cultured in a high-glucose medium, the compound caused a significant, concentration-dependent reduction in sorbitol accumulation. nih.gov This finding indicates that the molecule is effectively taken up by lens cells and engages with cytosolic aldose reductase. nih.gov Notably, a potential metabolite of this active compound is 2-chloro-3-hydroxy- scielo.brnih.gov-naphthoquinone, a structure closely related to 2-chloro-3-phenoxy-1,4-naphthoquinone, suggesting the core chloro-naphthoquinone structure is key to this biological activity. nih.gov

| Compound | Enzyme Source | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 3,7-di-hydroxy-2-[4-(2-chloro-1,4-naphthoquinone-3-yloxy)-3-hydroxy-phenyl]-5-hydroxy-chromen-4-one | Rat Lens Aldose Reductase | Low micromolar range | nih.gov |

| Quercetin (parent compound) | Rat Lens Aldose Reductase | Less potent than the naphthoquinone derivative | nih.gov |

Structure Activity Relationship Sar and Design Principles

Impact of Substituents on Biological Potency

The introduction of various substituents on both the phenoxy moiety and the naphthoquinone nucleus has been shown to profoundly influence the biological profiles of these compounds, ranging from anticancer to antitrypanosomal and antifungal activities.

The phenoxy group at the C-3 position of the naphthoquinone scaffold serves as a critical site for structural modification to modulate biological activity. Research into a series of 2-phenoxy-1,4-naphthoquinone and 2-phenoxy-1,4-anthraquinone derivatives has shed light on how substituents on this aromatic ring can impact efficacy and cytotoxicity.

In studies evaluating antitrypanosomatid activity, the substitution pattern on the phenoxy ring was found to be a key determinant of potency. For instance, within a library of compounds tested against Trypanosoma brucei rhodesiense, the unsubstituted 2-phenoxy-1,4-naphthoquinone was identified as a hit compound, exhibiting a potent 50% effective dose (ED₅₀) of 80 nM and a favorable selectivity index of 74 when compared to mammalian cells researchgate.net. However, introducing fluorine atoms to the phenoxy ring, as seen in 2-(2,4-difluoro-phenoxy)-anthracene-1,4-dione, led to a slight increase in potency against Leishmania donovani when compared to the reference drug miltefosine, though this was often accompanied by general cytotoxicity against mammalian cells oup.com.

Conversely, when investigating the anticancer properties of related aminonaphthoquinones, the introduction of bulky, electron-withdrawing groups on the phenoxy moiety was found to enhance cytotoxic activity. Specifically, derivatives bearing 4-nitro and 4-bromo substitutions on the phenoxy ring displayed the highest cytotoxic effects against the MCF-7 breast adenocarcinoma cell line researchgate.net. This suggests that for anticancer applications, electron-withdrawing features on the phenoxy ring may be beneficial, whereas for antitrypanosomal activity, an unsubstituted phenoxy ring might offer a better balance of potency and selectivity researchgate.netnih.gov.

| Compound Class | Substituent on Phenoxy Ring | Biological Activity | Observation | Reference |

| 2-Phenoxy-1,4-naphthoquinone | None (unsubstituted) | Antitrypanosomal | Potent activity (ED₅₀ = 80 nM) with good selectivity. | researchgate.net |

| 2-Phenoxy-1,4-anthraquinone | 2,4-Difluoro | Antileishmanial | Slightly more potent than the reference drug miltefosine. | oup.com |

| 2-Amino-1,4-naphthoquinone | 4-Nitro | Anticancer (MCF-7) | Highest cytotoxic action among tested derivatives. | researchgate.net |

| 2-Amino-1,4-naphthoquinone | 4-Bromo | Anticancer (MCF-7) | High cytotoxic action, similar to the 4-nitro derivative. | researchgate.net |

Halogenation of the 1,4-naphthoquinone (B94277) core, particularly at the C-2 and C-3 positions, is a pivotal strategy for enhancing biological potency. The introduction of halogen atoms, such as chlorine, bromine, and fluorine, can significantly alter the electronic properties of the quinone ring, thereby modulating its reactivity and interaction with biological targets.

Structure-activity relationship studies have demonstrated that the presence of a chlorine atom at the C-3 position is essential for the antifungal activity of 1,4-naphthoquinone derivatives researchgate.netsciforum.net. For example, 2-hydroxy-3-chloro-1,4-naphthoquinone showed potent activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 1 µg/ml, which was superior to the clinical antifungal drug clotrimazole sciforum.net.

In the context of anticancer activity, halogenation has also proven to be an effective strategy. A study on aromatase inhibitors found that 2,3-dichloro-1,4-naphthoquinone was a potent compound, and in silico predictions suggested that 2,3-disubstitution with other halogens like bromine, iodine, and fluorine could be the most effective modification for enhancing this activity jst.go.jp. Furthermore, another study identified 2-chloro-3-ethyl-5,6,7-trimethoxy-1,4-naphthoquinone as the most potent compound against HL60 leukemia cells, highlighting the combined importance of a halogen and other substituents on the naphthoquinone framework jst.go.jp. The presence of electron-attracting groups like chlorine in the quinone moiety is a common feature among microbiologically active 1,4-naphthoquinones researchgate.net.

| Compound | Halogen Substitution | Biological Activity | Key Finding | Reference |

| 2-Hydroxy-3-chloro-1,4-naphthoquinone | 3-Chloro | Antifungal | Essential for potent activity against Candida albicans. | researchgate.netsciforum.net |

| 2,3-Dichloro-1,4-naphthoquinone | 2,3-Dichloro | Aromatase Inhibition | Potent inhibitory activity. | jst.go.jp |

| 2-Chloro-3-ethyl-5,6,7-trimethoxy-1,4-naphthoquinone | 2-Chloro | Anticancer (HL60) | Most potent against leukemia cells in its series. | jst.go.jp |

Physico-Chemical Parameter Correlations with Biological Activity

The various biological activities of 1,4-naphthoquinones are often linked to the ability of the quinone moiety to accept one or two electrons, forming semiquinone and hydroquinone (B1673460) species, respectively mdpi.com. This redox cycling can lead to the generation of reactive oxygen species (ROS), a key mechanism for their cytotoxic effects nih.gov. The redox potential (E°), which measures the tendency of the quinone to be reduced, is therefore a critical parameter. A definite correlation has been established between the redox potentials and the cytotoxic inhibitory effects of certain 1,4-naphthoquinone derivatives nih.gov. The addition of electron-donating or electron-accepting substituents to the naphthoquinone ring can modify these redox properties, thereby modulating pharmacological activity redalyc.org. For instance, microbiologically active 1,4-naphthoquinones are often substituted with electron-attracting groups like OH or Cl, which influences their half-wave potentials researchgate.net.

Hydrophobicity is another key descriptor that influences biological activity. Quantitative structure-activity relationship (QSAR) studies have revealed that the cytotoxic activities of 1,4-naphthoquinones against various cancer cell lines are largely dependent on their hydrophobicity researchgate.net. The introduction of lipophilic groups, such as long alkyl or terpenyl side chains, can enhance cell membrane permeability and bioavailability, leading to increased anticancer activity. For example, the lipophilicity of a farnesyl moiety at the C-3 position of a 1,4-naphthoquinone derivative was shown to remarkably enhance its anticancer activity against human colon cancer cell lines mdpi.com.

Design Principles for Optimized Derivatives

Based on the established structure-activity relationships, several key principles can be formulated for the design of optimized derivatives of 2-chloro-3-phenoxy-1,4-naphthoquinone with enhanced biological potency and selectivity.

Strategic Substitution on the Phenoxy Ring : The choice of substituent on the phenoxy ring should be guided by the desired therapeutic application. For developing potent anticancer agents, incorporating bulky, electron-withdrawing groups (e.g., nitro, bromo) at the para-position of the phenoxy ring appears to be a promising strategy researchgate.net. In contrast, for antitrypanosomal agents where selectivity is paramount, maintaining an unsubstituted phenoxy ring may be more advantageous to minimize host cytotoxicity researchgate.netoup.com.

Halogenation of the Naphthoquinone Core : The presence of a chlorine atom at the C-2 or C-3 position is a critical design element. For antifungal agents, a chloro group at C-3 is considered essential sciforum.net. For anticancer applications, di-halogenation at the C-2 and C-3 positions is a viable strategy to enhance potency, with various halogens (Cl, Br, I, F) offering avenues for optimization jst.go.jp.

Modulation of Redox Potential : Fine-tuning the redox potential of the naphthoquinone core is a crucial optimization strategy. This can be achieved by introducing electron-withdrawing or electron-donating substituents on the naphthoquinone ring system. The goal is to achieve a redox potential that facilitates the desired biological mechanism, such as efficient ROS generation in cancer cells, while minimizing off-target effects nih.govredalyc.org.

By integrating these design principles, medicinal chemists can rationally develop novel 2-chloro-3-phenoxy-1,4-naphthoquinone derivatives with improved therapeutic profiles for a range of diseases.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the molecular structure, electronic properties, and spectroscopic features of chemical compounds. For the 1,4-naphthoquinone (B94277) framework, these theoretical methods have proven indispensable.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For derivatives of 1,4-naphthoquinone, DFT calculations are frequently employed to optimize molecular geometries, predict vibrational spectra, and analyze electronic properties. scielo.brresearchgate.netnih.gov

In studies of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, DFT calculations have successfully predicted molecular structures that show strong agreement with experimental data obtained from X-ray crystallography. scielo.brresearchgate.net For instance, the theoretical data for the phenylamino (B1219803) analog resulted in a root-mean-square deviation (RMSD) of less than 0.5 when compared to crystallographic data, demonstrating that the theoretical approach can describe the system with high accuracy. scielo.br This high level of concordance confirms the reliability of DFT in modeling the geometric parameters of the 2,3-substituted-1,4-naphthoquinone skeleton. Such calculations are crucial for understanding how the substituent (in this case, a phenoxy group) influences the planarity and bond lengths of the entire molecule. scielo.brresearchgate.net

HOMO-LUMO Energy Gap and Electronic Properties Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic characteristics and reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, indicates the molecule's chemical stability and its tendency to engage in electron transfer processes. scielo.brnih.gov

For a series of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone analogs, DFT calculations were used to determine their HOMO and LUMO energies. scielo.br The analysis revealed that the benzenoid group predominantly contributes to the HOMO, while the naphthoquinone moiety is the main contributor to the LUMO. scielo.br The energy gap for these compounds was found to be in the range of 5.23 to 5.48 eV. scielo.br It was observed that the nature of the substituent on the phenyl ring influences this gap; electron-donating groups tend to decrease the gap, making the molecule more reactive. scielo.br While specific values for 2-chloro-3-phenoxy-1,4-naphthoquinone are not available, similar principles would apply, with the electronegative oxygen of the phenoxy group influencing the electronic density and the resulting HOMO-LUMO gap.

Table 1: Frontier Orbital Energies and Energy Gap for 2-Chloro-3-(phenylamino)-1,4-naphthoquinone Analogs (in Acetonitrile)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2-chloro-3-phenylamino-1,4-naphthoquinone | -7.58 | -2.10 | 5.48 | scielo.brscielo.br |

| 2-chloro-3-((4-methylphenyl)amino)-1,4-naphthoquinone | -7.47 | -2.08 | 5.39 | scielo.brscielo.br |

| 2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone | -7.31 | -2.08 | 5.23 | scielo.brscielo.br |

Vibrational Spectroscopy Analysis (e.g., FTIR, Raman)

Computational methods are essential for the interpretation of vibrational spectra. DFT calculations are used to predict the vibrational frequencies and intensities of Fourier Transform Infrared (FTIR) and Raman spectra. scielo.brresearchgate.net By comparing the calculated spectra with experimental data, a precise assignment of the vibrational modes to specific molecular motions (e.g., stretching, bending) can be achieved. scielo.brsphinxsai.com

For 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, a combination of experimental FTIR/Raman spectroscopy and DFT calculations allowed for a detailed assignment of their vibrational modes. scielo.brresearchgate.net The calculated frequencies were found to be in good agreement with the experimental values, confirming the accuracy of the computational model. scielo.brsphinxsai.com This correlative approach is invaluable for identifying characteristic spectral bands associated with the naphthoquinone core and its substituents, which helps in the structural characterization of new derivatives. scielo.br

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting binding affinity and understanding interaction mechanisms. nih.gove-century.us

Ligand-Protein Binding Affinity Predictions

Molecular docking simulations calculate a scoring function, often expressed as binding energy (in kcal/mol), to estimate the binding affinity between a ligand and a protein target. A more negative value indicates a stronger, more favorable interaction. e-century.usmdpi.com

While docking studies specifically for 2-chloro-3-phenoxy-1,4-naphthoquinone are not reported, studies on analogous naphthoquinones have demonstrated their potential to bind to various protein targets. For example, docking of 2-phenylamino-3-acyl-1,4-naphthoquinone derivatives with proteins like mTOR and Bcl-2 yielded binding affinities ranging from -7.7 to -9.1 kcal/mol. mdpi.com In another study, a 1,4-naphthoquinone derivative showed a binding affinity of -7.15 kcal/mol with Human Serum Albumin (HSA). nih.gov Generally, a binding energy of -5.0 kcal/mol or lower is considered indicative of good binding activity. e-century.us

Table 2: Predicted Binding Affinities for Analogous Naphthoquinone Derivatives with Protein Targets

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 2-Phenylamino-3-acyl-1,4-naphthoquinones | mTOR | -7.7 to -8.0 | mdpi.com |

| 2-Phenylamino-3-acyl-1,4-naphthoquinones | Bcl-2 | -7.9 to -8.1 | mdpi.com |

| 2-Phenylamino-3-acyl-1,4-naphthoquinones | TNF-α | -8.2 to -9.1 | mdpi.com |

| 1,4-Naphthoquinone derivative | Human Serum Albumin (HSA) | -7.15 | nih.gov |

Identification of Key Binding Interactions (e.g., Hydrogen Bonds, Van der Waals, Pi-Pi Stacking)

Beyond predicting affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, van der Waals forces, hydrophobic interactions, and π-π stacking. nih.govnih.gov

Docking studies of 2-chloro-3-aminonaphthoquinone derivatives with the Epidermal Growth Factor Receptor (EGFR) revealed that these compounds fit within the ATP binding site through a combination of van der Waals forces, hydrogen bonding, and π-π interactions. nih.gov Similarly, investigations into other naphthoquinone hybrids have shown that the quinone ring itself is highly reactive and can form hydrogen bonds and π-π interactions with amino acid residues in a protein's binding pocket. nih.gov For instance, π-alkyl interactions between the naphthoquinone ring and residues like valine and alanine (B10760859) have been observed. nih.gov The presence of aromatic rings in 2-chloro-3-phenoxy-1,4-naphthoquinone makes π-π stacking a probable and significant interaction in its binding to protein targets. nih.gov

In Silico Property Predictions

In silico modeling has become an indispensable part of modern drug discovery and chemical research, allowing for the rapid assessment of a compound's pharmacokinetic and pharmacodynamic profiles before undertaking expensive and time-consuming laboratory experiments.

While specific in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for 2-Chloro-3-phenoxy-1,4-naphthoquinone is not extensively detailed in the available literature, studies on closely related 2-aryloxy-1,4-naphthoquinone and 2-phenylamino-1,4-naphthoquinone derivatives provide a framework for its likely profile. nih.govresearchgate.netscielo.br These analyses typically evaluate compounds against established criteria for drug-likeness, such as Lipinski's Rule of Five and Veber's Rule. nih.gov

For a compound to be considered a viable oral drug candidate, it generally should not violate more than one of Lipinski's rules. The parameters evaluated include molecular weight, lipophilicity (logP), the number of hydrogen bond donors, and the number of hydrogen bond acceptors. nih.gov Studies on similar naphthoquinone derivatives have shown that these compounds often exhibit favorable ADMET properties, suggesting they possess the potential for good oral bioavailability. researchgate.netnih.gov For instance, analyses of related structures predict good human intestinal absorption but also potential challenges in crossing the blood-brain barrier. mdpi.com

The general findings from in silico ADMET predictions on analogous compounds are summarized in the table below, which outlines the key parameters and their typically accepted ranges for oral drug candidates.

Table 1: Key ADMET Parameters for Drug-Likeness

| Property | Description | Recommended Range for Oral Drugs |

|---|---|---|

| Molecular Weight (MW) | The mass of one mole of the compound. | < 500 Da |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors | The number of N-H and O-H bonds. | < 5 |

| Hydrogen Bond Acceptors | The number of N and O atoms. | < 10 |

| Number of Rotatable Bonds | A measure of molecular flexibility. | < 10 |

The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the likely biological activities of a compound based on its chemical structure. mdpi.com The program generates a list of potential activities, each with a probability value for being active (Pa) and inactive (Pi). This allows researchers to identify promising avenues for pharmacological testing.

While specific PASS results for 2-Chloro-3-phenoxy-1,4-naphthoquinone are not available in the reviewed literature, the PASS methodology has been applied to other novel 1,4-naphthoquinone derivatives. mdpi.com For this class of compounds, the software can predict a wide spectrum of activities, often including anticancer, antimicrobial, and anti-inflammatory properties, which aligns with the known biological profile of many naphthoquinones. mdpi.combgu.ac.il The prediction is based on a comparison of the input structure to a large database of known biologically active substances. This approach helps in prioritizing which biological assays are most relevant to pursue for a new chemical entity.

X-ray Diffraction Analysis for Structural Elucidation

X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and its packing in the solid state. Although a crystal structure for 2-Chloro-3-phenoxy-1,4-naphthoquinone itself has not been reported in the searched literature, detailed X-ray diffraction studies have been performed on closely related analogs, providing significant insight into the expected structural features.

A notable example is the analysis of 2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone. scielo.br Red single crystals of this compound were grown from ethanol, and its structure was determined using a single-crystal X-ray diffractometer. scielo.br The analysis revealed an orthorhombic crystal system with the space group Pna2₁. scielo.br The precise measurement of bond lengths, bond angles, and dihedral angles confirms the molecular geometry and provides information on intermolecular interactions, such as hydrogen bonding, which governs the crystal packing. scielo.br

The crystallographic data for this related compound is presented below. This information is valuable for understanding the conformation and solid-state behavior of the broader class of 2-chloro-3-substituted-1,4-naphthoquinones.

Table 2: Crystallographic Data for the Analog 2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone scielo.br

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₂ClNO₃ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 12.12 |

| b (Å) | 24.16 |

| c (Å) | 4.76 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1397.3 |

Studies on other similar structures, such as 2-chloro-3-(N-acetyl)phenylamino-1,4-naphthoquinone and 2-Chloro-3-(4-chlorobenzamido)-1,4-naphthoquinone, further reinforce the understanding of the structural chemistry of this family of compounds. nih.govbgu.ac.il These analyses consistently show a nearly perpendicular orientation between the naphthoquinone ring and the attached phenyl-containing group. nih.gov

Future Research Directions and Therapeutic Potential

Exploration of Novel Synthetic Pathways

The primary route for synthesizing 2-Chloro-3-phenoxy-1,4-naphthoquinone and its derivatives has traditionally been through nucleophilic substitution reactions, often starting from 2,3-dichloro-1,4-naphthoquinone. scielo.brresearchgate.net Future research will likely focus on developing more efficient, sustainable, and versatile synthetic methodologies.

Key areas for exploration include:

One-Pot Syntheses: Developing single-step reactions to construct complex aryloxy-naphthoquinones from simple precursors can significantly improve efficiency and reduce waste. researchgate.netrsc.orgrsc.org Such methods, utilizing various bases and solvents, could accelerate the generation of diverse compound libraries for biological screening. rsc.org

Green Chemistry Approaches: The use of environmentally benign solvents like water or solvent-free conditions, potentially assisted by techniques such as ultrasonic irradiation, represents a significant step towards sustainable synthesis. acs.org

Catalyst Innovation: Investigating novel catalysts, such as Indium(III) triflate for three-component reactions, can provide milder and more efficient pathways to new naphthoquinone derivatives possessing diverse scaffolds. nih.gov

Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, improve safety, and allow for scalable production of these compounds.

Discovery of New Biological Targets

While the anticancer and antiparasitic activities of phenoxy-naphthoquinones are recognized, the full spectrum of their biological targets remains to be elucidated. Derivatives of this class have shown activity against various targets, suggesting a rich field for new discoveries. acs.orgnih.gov

Future research should aim to:

Expand Therapeutic Areas: Investigate the potential of 2-Chloro-3-phenoxy-1,4-naphthoquinone derivatives in other diseases. For instance, related naphthoquinones have been explored for activity against targets relevant to Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO) B. nih.gov

Identify Novel Protein Interactions: Employ chemical proteomics and affinity-based methods to "fish" for new protein targets from cell lysates. nih.gov This approach has successfully identified enzymes like glycosomal glycerol kinase and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) as targets for related compounds in Trypanosoma brucei. nih.gov

Explore Multi-Targeting: Many quinone-based compounds exhibit a multi-target mechanism of action, which can be advantageous in treating complex diseases like cancer and parasitic infections. acs.orgnih.govnih.gov Future studies could intentionally design derivatives that modulate multiple key pathways simultaneously, potentially leading to synergistic effects and overcoming drug resistance.

Advanced Mechanistic Elucidation

The primary mechanism of action attributed to many naphthoquinones is the induction of oxidative stress through the generation of reactive oxygen species (ROS). scielo.brmdpi.comresearchgate.net This occurs via redox cycling, where the quinone is reduced to a semiquinone or hydroquinone (B1673460), which then reacts with molecular oxygen to produce superoxide (B77818) radicals and other ROS. mdpi.comnih.govmdpi.com These ROS can damage vital cellular components like DNA, lipids, and proteins. scielo.brresearchgate.net

To gain a more profound understanding, future investigations should focus on:

Mapping Downstream Pathways: Moving beyond the general mechanism of ROS production to precisely map the downstream signaling cascades that are affected. Studies have implicated pathways such as MAPK, Akt, and STAT3 in the apoptotic response to naphthoquinone derivatives. nih.gov

Investigating Redox-Independent Mechanisms: While oxidative stress is a key factor, other mechanisms like direct enzyme inhibition, DNA intercalation, and disruption of mitochondrial function contribute to the biological activity. acs.orgnih.govresearchgate.net Advanced biochemical and biophysical techniques can help dissect these parallel mechanisms. For example, some 2-phenoxy-1,4-naphthoquinones have been shown to inhibit human GAPDH and cause mitochondrial toxicity, contributing to their antitumor effects. acs.orgnih.gov

Cellular Imaging: Utilizing advanced live-cell imaging techniques to visualize the subcellular localization of the compound and the real-time generation of ROS can provide critical insights into its mode of action.

Derivatization for Enhanced Selectivity and Potency

The therapeutic potential of 2-Chloro-3-phenoxy-1,4-naphthoquinone can be significantly enhanced through strategic chemical modification. The synthesis of derivative libraries and the systematic evaluation of their structure-activity relationships (SAR) are crucial for optimizing efficacy and minimizing off-target effects.

Future derivatization strategies should consider:

Systematic Substituent Modification: Exploring a wide range of substituents on the phenoxy ring to modulate electronic and steric properties. The introduction of electron-donating or electron-withdrawing groups can influence the redox potential of the naphthoquinone core and its interaction with biological targets. nih.gov

Improving Pharmacokinetic Properties: Designing derivatives with improved absorption, distribution, metabolism, and excretion (ADME) profiles. This includes modifications to enhance solubility and metabolic stability.

Target-Specific Design: As new biological targets are identified, derivatives can be rationally designed to improve binding affinity and selectivity for a specific target protein over others, thereby reducing toxicity to healthy cells. For example, modifications to the side chains of naphthoquinones have been shown to significantly impact their selectivity and potency against different cancer cell lines and parasitic species. nih.govmdpi.com

Hybrid Molecules: Creating hybrid compounds by linking the 2-phenoxy-1,4-naphthoquinone scaffold with other pharmacophores known to be active against a particular disease. For instance, hybridization with moieties like 1,2,3-triazoles has been explored to create multi-kinase inhibitors for cancer therapy. nih.gov

Integration of Experimental and Computational Approaches

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery. For the 2-Chloro-3-phenoxy-1,4-naphthoquinone scaffold, this integrated approach can accelerate the development of new therapeutic agents.

Future research should increasingly leverage:

Molecular Docking: In silico docking studies can predict the binding modes and affinities of novel derivatives with their protein targets, guiding the selection of the most promising candidates for synthesis and biological testing. nih.gove-century.usnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the potency of yet-unsynthesized derivatives. scielo.br

Density Functional Theory (DFT) Calculations: DFT and other quantum chemical methods can be used to study the electronic properties, such as HOMO-LUMO energies and electrostatic potential surfaces, of the molecules. scielo.brresearchgate.net This information helps in understanding their reactivity and redox behavior, which are central to their mechanism of action.

ADME/Tox Prediction: Computational tools can predict the pharmacokinetic and toxicity profiles of virtual compounds, allowing for the early deselection of candidates with unfavorable properties and prioritizing those with a higher chance of success in later developmental stages. mdpi.com

By systematically pursuing these research directions, the scientific community can fully explore the therapeutic landscape of 2-Chloro-3-phenoxy-1,4-naphthoquinone and its derivatives, potentially yielding novel and effective treatments for a range of human diseases.

Q & A

Q. What are the preferred synthetic routes for 2-Chloro-3-phenoxy-1,4-naphthoquinone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of chloro-substituted naphthoquinones typically involves nucleophilic substitution or multicomponent reactions. For example, 2,3-dichloro-1,4-naphthoquinone can react with phenoxy nucleophiles (e.g., phenol derivatives) in polar aprotic solvents (e.g., THF or acetonitrile) under basic conditions (e.g., NaH or K₂CO₃) to introduce phenoxy groups at the C-3 position . Optimizing stoichiometry (1:1.2 ratio of naphthoquinone to nucleophile) and reaction time (16–24 hours under argon) improves yields (34–50%) . Solvent choice also affects regioselectivity; non-polar solvents may favor mono-substitution, while polar solvents enhance di-substitution byproducts .

Q. How can structural modifications at the C-2 and C-3 positions influence the biological activity of 2-Chloro-3-phenoxy-1,4-naphthoquinone?

Methodological Answer: Modifications at the C-2 (chloro) and C-3 (phenoxy) positions directly impact redox potential and intermolecular interactions. For instance:

- C-2 Chlorine : Enhances electrophilicity, facilitating interactions with thiol groups in proteins (e.g., via Michael addition) .

- C-3 Phenoxy : Aromatic substituents improve lipophilicity, enhancing membrane permeability and bioavailability .

SAR studies show that bulkier phenoxy groups (e.g., 4-methylphenoxy) reduce cytotoxicity in cancer cells (IC₅₀ > 50 µM) compared to smaller groups (IC₅₀ ~10 µM) .

Q. What analytical techniques are critical for confirming the structure of 2-Chloro-3-phenoxy-1,4-naphthoquinone derivatives?

Methodological Answer:

- X-ray Crystallography : Resolves intramolecular interactions (e.g., anti-parallel Cl–Cl contacts at 3.35 Å) and torsion angles between substituents .

- FT-IR Spectroscopy : Identifies key functional groups (e.g., νC=O at 1670 cm⁻¹ and νC-Cl at 750 cm⁻¹) and hydrogen bonding .

- NMR (¹H/¹³C) : Distinguishes regioisomers; aromatic protons adjacent to chlorine show downfield shifts (δ 8.2–8.5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies of 2-Chloro-3-phenoxy-1,4-naphthoquinone derivatives?

Methodological Answer: Contradictions in SAR often arise from assay variability or redox interference. To mitigate:

- Standardize Assays : Use time-kill kinetics (e.g., 0–24 hours) alongside MIC/MBC assays to differentiate bacteriostatic vs. bactericidal effects .

- Control Redox Artifacts : Include antioxidants (e.g., ascorbate) in cell-based assays to isolate direct biological effects from redox cycling artifacts .

- Computational Modeling : Perform DFT calculations to predict redox potentials and correlate with experimental IC₅₀ values .

Q. What strategies optimize the redox properties of 2-Chloro-3-phenoxy-1,4-naphthoquinone for targeted drug delivery?

Methodological Answer:

- Pro-drug Design : Mask the quinone moiety with ester groups (e.g., acetylated hydroxy groups) to reduce off-target oxidation. Enzymatic cleavage in cancer cells (e.g., esterase-rich environments) restores activity .

- Metal Coordination : Chelate transition metals (e.g., Cu²⁺) to stabilize semiquinone radicals and enhance ROS generation in hypoxic tumor microenvironments .

- Nanocarrier Encapsulation : Use liposomes or polymeric nanoparticles to improve solubility and target-specific release (e.g., pH-sensitive carriers for tumor tissues) .

Q. How can researchers design derivatives with dual antimicrobial and anticancer activity while minimizing host toxicity?

Methodological Answer:

- Hybrid Scaffolds : Combine the naphthoquinone core with pharmacophores like morpholine (antimicrobial) or pyrazine (anticancer) via one-pot multicomponent reactions .

- Selectivity Screening : Use dual-cell assays (e.g., MRSA vs. human fibroblasts) to identify derivatives with therapeutic indices >10 .

- Mechanistic Profiling : Validate dual mechanisms via proteomics (e.g., inhibition of bacterial topoisomerase IV and human Topo IIα) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.